molecular formula C7H6BrFO2S B1523666 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene CAS No. 1039744-23-4

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene

Cat. No.: B1523666
CAS No.: 1039744-23-4
M. Wt: 253.09 g/mol
InChI Key: ZQSRQQAHADUCSD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene can be achieved through several routes. One common method involves the reaction of 2-fluoro-4-nitro-1-methylbenzene with thionyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then subjected to bromination using sodium hydroxide and copper(I) bromide, followed by a coupling reaction with silver iodide to yield the final product . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is used in scientific research for various applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study the effects of different substituents on biological activity. It can be incorporated into bioactive molecules to investigate their interactions with biological targets.

    Medicine: It is used in the synthesis of potential drug candidates. The presence of the bromine and fluorine atoms can enhance the biological activity and metabolic stability of the resulting compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene depends on its specific application

    Molecular Targets: The bromine and fluorine atoms can form strong interactions with biological targets, enhancing the binding affinity and specificity of the compound.

    Pathways Involved: The methylsulfonyl group can participate in various chemical reactions, influencing the overall activity of the compound. The presence of the fluorine atom can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is an organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a bromine and fluorine atom along with a methylsulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research, including its mechanisms of action, potential therapeutic applications, and case studies.

  • Molecular Formula : C7H6BrFOS
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 1039744-23-4

The compound features a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methylsulfonyl group at the 1-position. These substitutions are crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures possess notable antimicrobial properties. The presence of halogens (bromine and fluorine) can enhance the lipophilicity and bioactivity of the molecule against various bacterial strains.
    • A comparative study demonstrated that related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential :
    • The compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through apoptosis induction.
    • In vitro assays revealed that similar sulfonyl-substituted benzene derivatives showed significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, indicating potential as an anticancer agent .
  • Mechanism of Action :
    • The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, disrupting normal cellular processes.
    • Molecular docking studies have suggested interactions with key proteins involved in cell signaling pathways, which could lead to altered gene expression and enhanced apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonyl-substituted aromatic compounds highlighted the antimicrobial activity of this compound. The compound was tested against a panel of bacteria, showing significant inhibition comparable to standard antibiotics.

CompoundMIC (μg/mL)Bacterial Strain
This compound50Staphylococcus aureus
Control (Norfloxacin)25Staphylococcus aureus

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner.

Cell LineIC50 (μM)Mechanism
A-43115Apoptosis induction
Jurkat20Cell cycle arrest

Properties

IUPAC Name

2-bromo-4-fluoro-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSRQQAHADUCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682093
Record name 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039744-23-4
Record name 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydrogen carbonate (1.59 g, 18.87 mmol) and sodium sulfite (1.59 g, 12.58 mmol) were heated in water (10 mL) at 70° C. for 5 min. A mixture of 2-bromo-4-fluoro-benzene sulfonyl chloride (1.72 g, 6.29 mmol) in dioxane (15 mL) was added to the base solution and stirred at 70° C. overnight. The solvents were removed in vacuo, DMF (15 mL) and methyl iodide (0.43 mL, 6.85 mmol) were added and reaction mixture stirred at 40° C. overnight. The reaction mixture was concentrated in vacuo, EtOAc (10 ml) added, washed with water (90 ml) and concentrated in vacuo to leave a colourless oil. The resulting oil was purified by flash chromatography (0-10% EtOAc in petroleum ether (40:60) followed by 100% MeOH) to afford 2-bromo-4-fluoro-1-(methylsulfonyl)benzene as an orange oil (1.3 g, 81%).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.43 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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